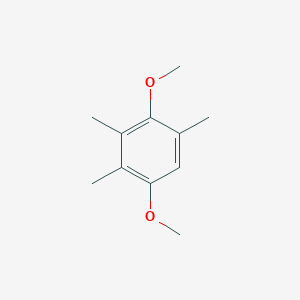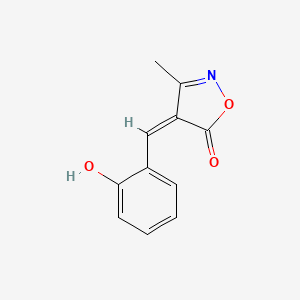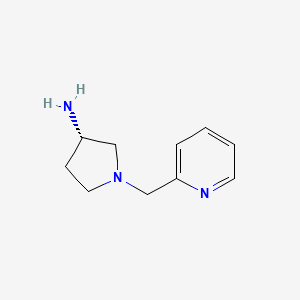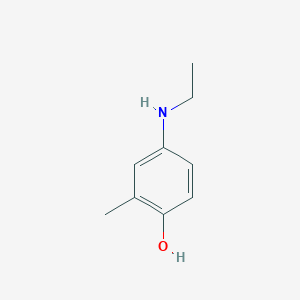![molecular formula C11H14N2O B1655995 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] CAS No. 475437-27-5](/img/structure/B1655995.png)
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]
Overview
Description
Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] is a heterocyclic compound characterized by a spiro linkage between a furo[3,4-c]pyridine and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] typically involves multi-step reactions. One reported method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This domino reaction involves C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions often require inert atmospheres and controlled temperatures to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production methods for spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or removal of oxygen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or amines, and substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been functionalized with fluorescent tags to create high-affinity ligands for sigma receptors, which are implicated in cancer and Alzheimer’s disease . The molecular targets and pathways involved in these interactions are crucial for understanding the compound’s biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,4’-piperidine]: This compound shares a similar spiro linkage but differs in the heterocyclic components.
Spiro[indoline-3,4’-pyrrolo]: Another spiro compound with different ring systems, used in various synthetic applications.
Uniqueness
Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZNNARAQMDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249493 | |
| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475437-27-5 | |
| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475437-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



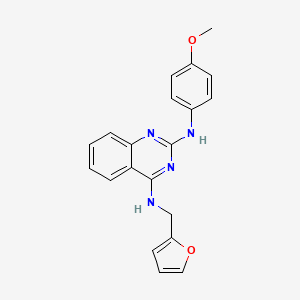
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-1-dodecylpyridin-1-ium bromide](/img/structure/B1655919.png)
![N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]-4-(4-nitrophenyl)piperazin-1-amine](/img/structure/B1655920.png)

![9(10H)-Anthracenone, 10-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B1655922.png)
![2-Naphthalenol, 1-[[4-(diethylamino)phenyl]azo]-](/img/structure/B1655923.png)
